molecular formula C17H16BrN3O3 B2492284 (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 391884-04-1

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Cat. No.: B2492284
CAS No.: 391884-04-1
M. Wt: 390.237
InChI Key: LJKFMZLZAKJQCG-KEBDBYFISA-N
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Description

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Compounds featuring the (E)-N'-benzylidene hydrazide scaffold have been identified as promising agents in oncological research. For instance, structurally similar N'-benzylidene hydrazides have been demonstrated to function as potent, multi-targeted type II c-Met kinase inhibitors, exhibiting IC50 values in the nanomolar range . The c-Met kinase pathway is a critical driver in the development and progression of various neoplastic diseases, and its inhibition can disrupt tumor growth and metastasis . Furthermore, research on N-acylated 2-aminobenzothiazole derivatives, which share functional group similarities, has shown that such compounds can effectively suppress the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation . This suggests potential research applications for this class of compounds in investigating inflammatory diseases. The presence of the bromoaryl and phenoxyacetamide groups in this molecule indicates its potential as a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to optimize potency and selectivity for specific therapeutic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKFMZLZAKJQCG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a catalytic amount of acetic acid in refluxing ethanol . The process involves the formation of a Schiff base intermediate, which then reacts with 2-phenoxyacetyl chloride to yield the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

The compound (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is of significant interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities. This article delves into its applications, synthesis, and biological properties, supported by comprehensive data tables and case studies.

Structural Features

The compound features:

  • A hydrazine moiety, which is known for its reactivity and biological activity.
  • A phenoxyacetamide structure, which is often associated with various pharmacological activities.
  • A bromobenzylidene substituent that may enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. Studies involving related hydrazone compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes linked to metabolic disorders. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Properties

Recent studies have highlighted the anti-proliferative effects of hydrazone derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis of New Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. The modification of the hydrazine or phenoxy groups can yield compounds with tailored properties for specific therapeutic targets.

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of Hydrazone : Reacting appropriate aldehydes with hydrazines.
  • Acetamide Formation : Introducing an acetamide moiety through acylation reactions.
  • Final Purification : Utilizing recrystallization or chromatography techniques to purify the final product.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Focusing on MCF7 breast cancer cells, the compound reported an IC50 value of 12.5 µM, where it was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. Molecular docking studies have shown that it can interact with the active sites of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target compound retains the hydrazinylidene structure, avoiding thione tautomerism .

Spectroscopic Distinctions

Table 2: IR and NMR Comparative Analysis

Functional Group Target Compound 4-Methoxy Analogue () 3-Ethoxy-4-OH Analogue ()
C=O Stretch (IR) 1663–1682 cm⁻¹ 1680 cm⁻¹ ~1660 cm⁻¹
NH Stretch (IR) 3150–3319 cm⁻¹ 3278–3414 cm⁻¹ 3200–3400 cm⁻¹ (includes OH)
Aromatic Protons (¹H-NMR) δ 7.2–8.1 (4-Br-C₆H₄) δ 6.8–7.5 (4-OCH₃-C₆H₄) δ 6.5–7.8 (3-OCH₂CH₃, 4-OH-C₆H₃)

Notable Differences:

  • The 4-bromo group deshields aromatic protons, shifting NMR signals upfield compared to methoxy or hydroxy substituents .
  • Hydroxy groups () introduce hydrogen bonding, broadening IR absorption ranges .

Biological Activity

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of hydrazone derivatives characterized by a hydrazine moiety linked to an oxoethyl and phenoxyacetamide group. The general synthesis involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by acylation with phenoxyacetic acid.

Synthesis Reaction Overview

  • Formation of Hydrazone :
    4 bromobenzaldehyde+hydrazine E N 2 4 bromobenzylidene hydrazinyl 2 oxoethyl\text{4 bromobenzaldehyde}+\text{hydrazine}\rightarrow \text{ E N 2 4 bromobenzylidene hydrazinyl 2 oxoethyl}
  • Acylation :
     E N 2 4 bromobenzylidene hydrazinyl +phenoxyacetic acid E N 2 2 4 bromobenzylidene hydrazinyl 2 oxoethyl 2 phenoxyacetamide\text{ E N 2 4 bromobenzylidene hydrazinyl }+\text{phenoxyacetic acid}\rightarrow \text{ E N 2 2 4 bromobenzylidene hydrazinyl 2 oxoethyl 2 phenoxyacetamide}

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest at G1 phase
A549 (Lung Cancer)18.7Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays against various pathogens. The activity is attributed to its ability to disrupt bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Effect Observed
E. coli32 µg/mLBactericidal effect
S. aureus16 µg/mLInhibition of growth
C. albicans64 µg/mLFungicidal activity

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's selective cytotoxicity towards MCF-7 and HeLa cells, suggesting that the bromine substitution enhances its potency compared to non-halogenated analogs .
  • Antimicrobial Evaluation : Research conducted by TSI Journals reported that derivatives similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria . The study concluded that structural modifications could lead to enhanced efficacy.
  • Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer cell signaling pathways, providing insights into its potential therapeutic applications .

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